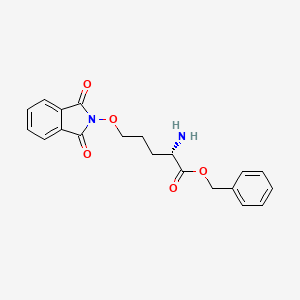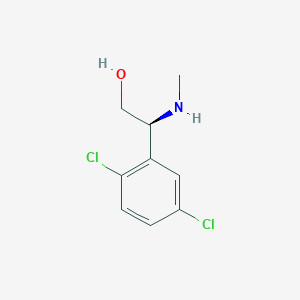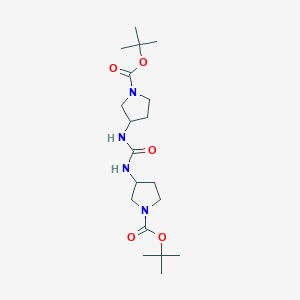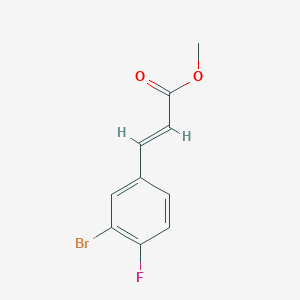
1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H11F3N2·2HCl It is known for its unique structural properties, which include a trifluoromethyl group attached to a phenyl ring, and an ethane-1,2-diamine backbone
Méthodes De Préparation
The synthesis of 1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 3-trifluoromethylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired diamine compound. The product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The diamine group can participate in nucleophilic substitution reactions, where it reacts with alkyl halides to form substituted amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethane-1,2-diamine backbone can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Trifluoromethylphenyl)ethane-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
N-(1-Naphthyl)ethylenediamine: This compound has a naphthyl group instead of a trifluoromethylphenyl group, leading to different chemical and biological properties.
N,N-Dimethyl-1-(3-trifluoromethylphenyl)ethane-1,2-diamine: This compound has additional methyl groups on the nitrogen atoms, which can affect its reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H13Cl2F3N2 |
|---|---|
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H |
Clé InChI |
GYOXAZWKTLQFCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


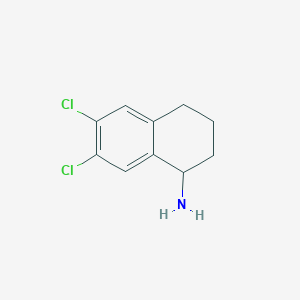
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
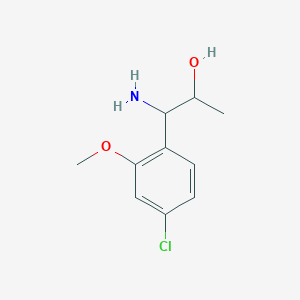
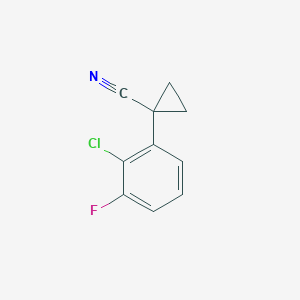
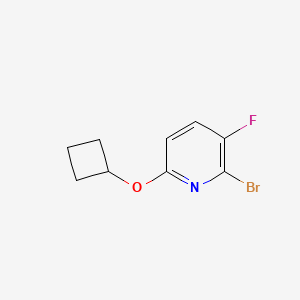
![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)
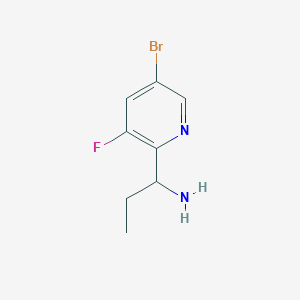
![(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049804.png)
